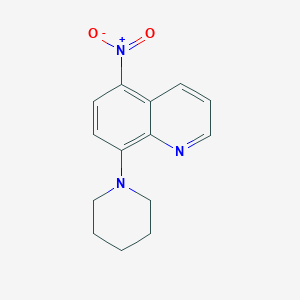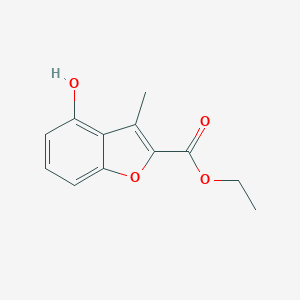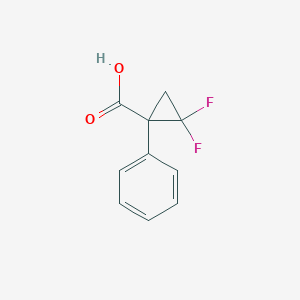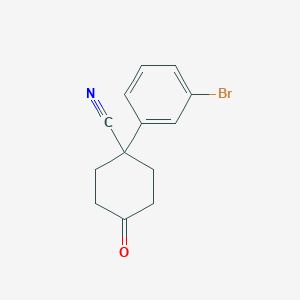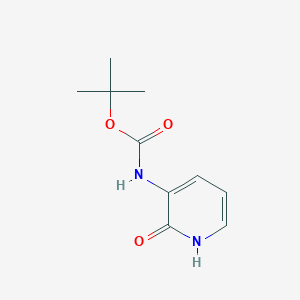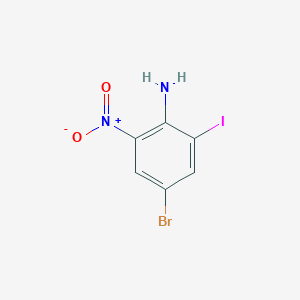
4-Bromo-2-iodo-6-nitroaniline
Overview
Description
4-Bromo-2-iodo-6-nitroaniline (BINA) is an organic compound with a unique structure and a range of applications in scientific research. It is a nitrogen-containing heterocyclic compound and is used as a reagent in organic synthesis. BINA has been used in a variety of scientific studies, including those related to biochemistry, pharmacology, and materials science. In
Scientific Research Applications
Dye Synthesis and Properties
- Dye Synthesis for Synthetic Polymer Fibers : 4-Bromo-2-iodo-6-nitroaniline and its derivatives are utilized in the synthesis of disperse dyes for coloring synthetic polymer fibers. These dyes exhibit a range of colors from red to blue and have been assessed for their color properties and fastness (Peters & Soboyejo, 2008).
Phase Equilibria and Crystallization
- Crystallization and Thermal Studies : Research on the phase diagram of the urea-4-bromo-2-nitroaniline system reveals a miscibility gap and the formation of eutectic and monotectic structures. This study contributes to understanding the solid solution formation of 4-bromo-2-nitroaniline in urea and its thermodynamic properties (Reddi et al., 2012).
Chemical Reactions and Interactions
- Nucleophilic Reactions in Organic Chemistry : Research involving compounds similar to 4-Bromo-2-iodo-6-nitroaniline, such as 2-Bromo-2-Nitropropane, demonstrates the reactivity of these compounds in nucleophilic reactions. Such studies help in understanding the behavior and reactivity of halogenated nitro compounds (Chen, 1969).
- Infrared Spectroscopy Analysis : Investigations into the solvent effects on infrared spectra of anilines, including 4-nitroanilines, shed light on the molecular interactions and hydrogen bonding capabilities of compounds similar to 4-Bromo-2-iodo-6-nitroaniline (Dyall, 1970).
Other Applications
- Catalysis and Molecular Interactions : Studies on molecular catalysis involving quaternary ammonium salts, where compounds similar to 4-Bromo-2-iodo-6-nitroaniline are used, contribute to understanding the role of halogenated nitro compounds in catalytic processes (Schmidtchen, 1986).
- Magnetic Resonance Spectroscopy : Research on the magnetic resonance spectroscopic properties of substituted anisoles, including nitroanilines, provides insights into the electronic structure and magnetic properties of halogenated nitro compounds (Pandiarajan et al., 1994).
properties
IUPAC Name |
4-bromo-2-iodo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSESOKQSEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443570 | |
| Record name | 4-bromo-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180624-08-2 | |
| Record name | 4-bromo-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
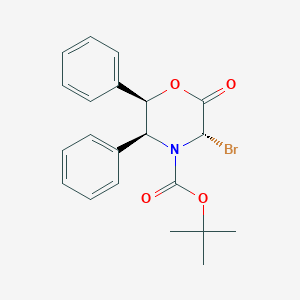
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
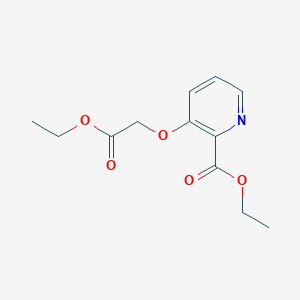

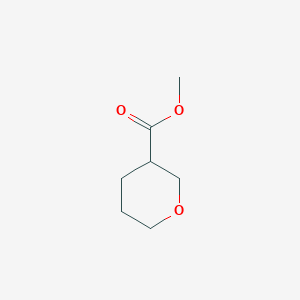
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
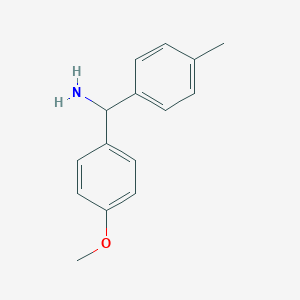
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
